3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of thiophene and pyrimidine derivatives is a topic of interest for medicinal chemists . Various methods have been developed for the synthesis of these compounds .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Thiophene and pyrimidine derivatives can undergo various chemical reactions. For example, thiophene derivatives can act as anti-inflammatory agents .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been reported to inhibitPoly (ADP-ribose) polymerases-1 (PARP-1) , which are involved in DNA repair damage .
Mode of Action
Similar compounds have been found to inhibit parp-1, resulting in genomic dysfunction and cell death . This inhibition compromises the cancer cell DNA repair mechanism, making these compounds potential potentiators in combination with DNA damaging cytotoxic agents .
Biochemical Pathways
The compound likely affects the DNA repair pathway by inhibiting PARP-1 . PARP-1 is a known sensor of DNA damage and is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is likely to be genomic dysfunction and cell death due to the inhibition of PARP-1 . This leads to a compromise in the DNA repair mechanism of cancer cells, making these cells more susceptible to DNA damaging cytotoxic agents .
Action Environment
The synthesis of similar compounds involves reactions in specific environments, such as in a solution of water: ethanol . This suggests that the compound’s synthesis, and potentially its action, could be influenced by environmental factors such as temperature and solvent conditions.
Future Directions
The synthesis and characterization of novel thiophene and pyrimidine moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a need to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
Properties
IUPAC Name |
3-(2-phenylethyl)-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c26-20-16-9-4-5-10-17(16)28-22-19(20)23(27)25(13-12-15-7-2-1-3-8-15)21(24-22)18-11-6-14-29-18/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYVRFQRZFFPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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